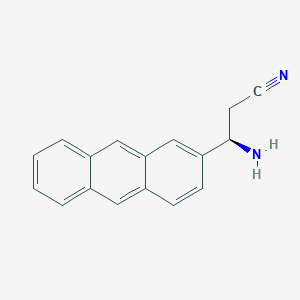![molecular formula C9H11F2N B13046733 [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C₉H₁₁F₂N It is characterized by the presence of a difluorophenyl group attached to an ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine typically involves the reaction of 2,4-difluoroacetophenone with methylamine. The process begins with the reduction of 2,4-difluoroacetophenone to the corresponding alcohol, followed by its conversion to the amine through reductive amination. Common reagents used in this process include sodium borohydride (NaBH₄) for reduction and methylamine for amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted difluorophenyl derivatives .
Aplicaciones Científicas De Investigación
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- [(1R)-1-(3,4-Difluorophenyl)ethyl]methylamine
- [(1R)-1-(2,5-Difluorophenyl)ethyl]methylamine
- [(1R)-1-(2,4-Difluorophenyl)ethyl]ethylamine
Uniqueness
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is unique due to its specific difluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This substitution pattern can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(1R)-1-(2,4-difluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m1/s1 |
Clave InChI |
WZTWPNDSZMOORY-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)F)F)NC |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




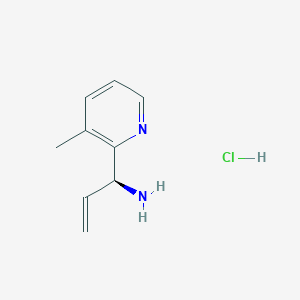
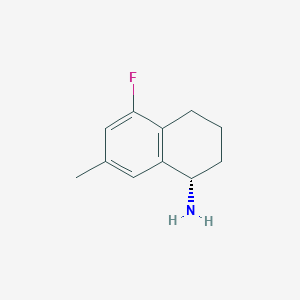
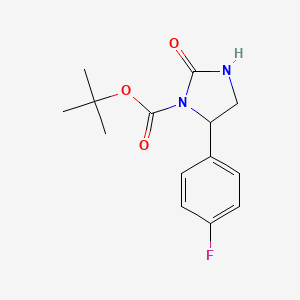

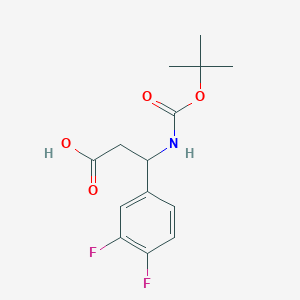

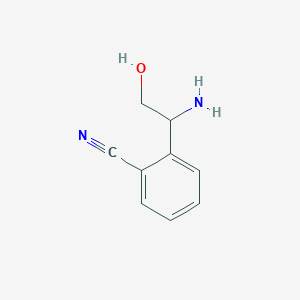

![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)
![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
